N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-mercaptoethanimidamide
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Overview
Description
N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-mercaptoethanimidamide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. The benzimidazole ring system is a crucial structure in medicinal chemistry due to its presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-mercaptoethanimidamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Another method involves the reaction of benzene-1,2-diamine with carbon disulfide and potassium . These reactions are usually carried out under mild conditions to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-mercaptoethanimidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Scientific Research Applications
N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-mercaptoethanimidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in the development of new drugs for treating parasitic diseases and diabetes .
Mechanism of Action
The mechanism of action of N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-mercaptoethanimidamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an allosteric activator of human glucokinase, enhancing its catalytic activity and thereby exerting hypoglycemic effects . The benzimidazole moiety also allows the compound to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other benzimidazole derivatives such as N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide and N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-(2-methylphenoxy)acetamide . These compounds share the benzimidazole core structure but differ in their substituents, which can significantly impact their biological activity and pharmacological properties.
Uniqueness: What sets N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-mercaptoethanimidamide apart from similar compounds is its unique combination of the benzimidazole ring with a mercaptoethanimidamide group. This combination enhances its ability to interact with specific molecular targets, making it a promising candidate for drug development and other scientific applications .
Properties
CAS No. |
738518-87-1 |
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Molecular Formula |
C11H14N4S |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
N'-[2-(1H-benzimidazol-2-yl)ethyl]-2-sulfanylethanimidamide |
InChI |
InChI=1S/C11H14N4S/c12-10(7-16)13-6-5-11-14-8-3-1-2-4-9(8)15-11/h1-4,16H,5-7H2,(H2,12,13)(H,14,15) |
InChI Key |
UVYKUERWOQLYQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCN=C(CS)N |
Origin of Product |
United States |
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